N-Methyl-2-phenylpyrazol-3-amine;hydrochloride
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Overview
Description
N-Methyl-2-phenylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-phenylpyrazol-3-amine;hydrochloride typically involves the reaction of N-methylhydrazine with 2-phenylacetonitrile under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and recrystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-phenylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazoles with various functional groups .
Scientific Research Applications
N-Methyl-2-phenylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-2-phenylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-phenylpyrazol-3-amine
- 2-Phenylpyrazol-3-amine
- N-Methylpyrazol-3-amine
Uniqueness
N-Methyl-2-phenylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the phenyl ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-2-phenylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9;/h2-8,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZEXFQAIQFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NN1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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